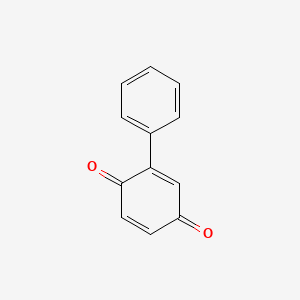
SW033291
概要
説明
SW033291は、酵素15-ヒドロキシプロスタグランジンデヒドロゲナーゼを標的とする低分子阻害剤です。この酵素は、炎症、組織再生、免疫応答など、さまざまな生理学的プロセスに関与する脂質メディエーターであるプロスタグランジンE2の分解に関与しています。 15-ヒドロキシプロスタグランジンデヒドロゲナーゼを阻害することにより、this compoundはプロスタグランジンE2のレベルを高め、それによってさまざまな組織におけるその有益な効果を高めます .
科学的研究の応用
SW033291 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the role of prostaglandin E2 in various chemical processes.
Biology: Employed in research on tissue regeneration, inflammation, and immune responses.
Medicine: Investigated for its potential therapeutic effects in conditions such as type 2 diabetes mellitus, liver diseases, and muscle regeneration.
Industry: Utilized in the development of new therapeutic strategies and drug formulations .
作用機序
SW033291は、酵素15-ヒドロキシプロスタグランジンデヒドロゲナーゼを阻害することによってその効果を発揮します。この阻害は、プロスタグランジンE2のレベルの増加につながり、次にPI3K / Akt経路などのさまざまなシグナル伝達経路を活性化します。 これらの経路は、組織再生、炎症、免疫応答などのプロセスに関与しています .
類似化合物の比較
類似化合物
- ZINC14557836
- ZINC14638400
- ハイスループットスクリーニングによって同定された他の15-ヒドロキシプロスタグランジンデヒドロゲナーゼ阻害剤 .
独自性
This compoundは、15-ヒドロキシプロスタグランジンデヒドロゲナーゼに対する高い親和性と特異性においてユニークであり、解離定数は0.1 nMです。 この高い特異性は、さまざまな生理学的および病理学的プロセスにおけるプロスタグランジンE2の役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
SW033291 has been shown to interact with the enzyme 15-PGDH . The compound binds to 15-PGDH in a non-competitive manner, with an IC50 and Ki app of 1.5 nM and 0.1 nM respectively . This interaction results in a decrease in the enzymatic activity of 15-PGDH by 85% .
Cellular Effects
In vitro studies have shown that this compound enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . Additionally, the activation of the PI3K/Akt pathway was involved in the mechanism underlying these promotive effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to 15-PGDH, leading to an increase in the levels of prostaglandin PGE2 in various tissues . This increase in PGE2 levels has been associated with enhanced tissue regeneration .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, in a study involving muscle-derived stem cells, it was found that treatment with this compound significantly promoted the production of PGE2 by these cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant benefits. For example, in mice that received bone marrow transplants, treatment with this compound (10 mg/kg, intraperitoneal injection, twice daily for 3 days) resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells .
Metabolic Pathways
Given its role as an inhibitor of 15-PGDH, it is likely that it impacts the metabolism of prostaglandins .
Transport and Distribution
Given its role in increasing PGE2 levels, it is likely that it is transported to sites where 15-PGDH is present .
Subcellular Localization
Given its role as an inhibitor of 15-PGDH, it is likely that it localizes to sites where this enzyme is present .
準備方法
合成ルートと反応条件
SW033291は、重要な中間体の形成とその後のカップリングを含む多段階プロセスを通じて合成することができます。合成ルートは通常、次の手順を含みます。
チエノ[2,3-b]ピリジンコアの形成: これは、市販の前駆体から始まる一連の環化反応によって達成されます。
ブチルスルフィニル基の導入: このステップは、過酸化水素などの酸化剤を使用して、ブチルチオ基をブチルスルフィニル基に酸化することを伴います。
フェニル基とチオフェン基とのカップリング: 最終的なステップは、パラジウム触媒クロスカップリング反応を通じて、チエノ[2,3-b]ピリジンコアをフェニル基とチオフェン基とカップリングすることを伴います
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、連続フロー化学、自動精製システムの使用が含まれ、最終製品の高収率と純度を確保します .
化学反応の分析
反応の種類
SW033291は、主に次のタイプの反応を起こします。
酸化: this compoundのブチルチオ基は、ブチルスルフィニル基に酸化することができます。
一般的な試薬と条件
酸化: 過酸化水素は、一般的に酸化剤として使用されます。
主要な製品
これらの反応から形成される主な生成物には、this compoundの酸化および置換誘導体があり、化合物のコア構造を保持しています .
科学研究アプリケーション
This compoundは、以下を含むがこれに限定されない、幅広い科学研究アプリケーションを持っています。
化学: さまざまな化学プロセスにおけるプロスタグランジンE2の役割を研究するためのツール化合物として使用されます。
生物学: 組織再生、炎症、免疫応答の研究に使用されます。
医学: 2型糖尿病、肝臓病、筋肉再生などの疾患における潜在的な治療効果について調査されています。
産業: 新しい治療戦略と薬剤処方の開発に使用されています .
類似化合物との比較
Similar Compounds
- ZINC14557836
- ZINC14638400
- Other 15-hydroxyprostaglandin dehydrogenase inhibitors identified through high-throughput screening .
Uniqueness
SW033291 is unique in its high affinity and specificity for 15-hydroxyprostaglandin dehydrogenase, with a dissociation constant of 0.1 nM. This high specificity makes it a valuable tool for studying the role of prostaglandin E2 in various physiological and pathological processes .
特性
IUPAC Name |
2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYAYKSMOVLVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459147-39-8 | |
| Record name | 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


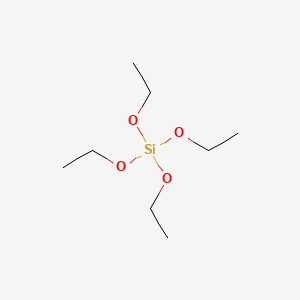
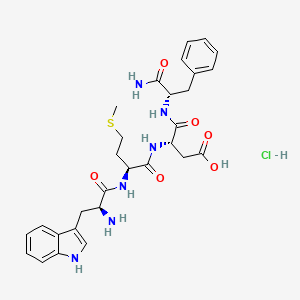
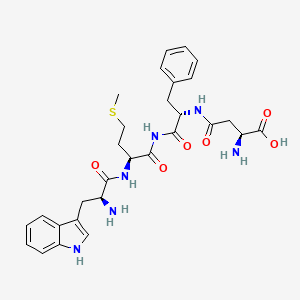
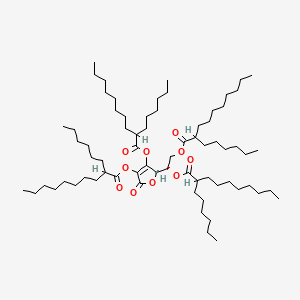
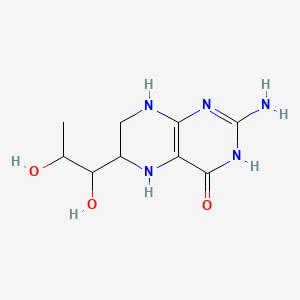

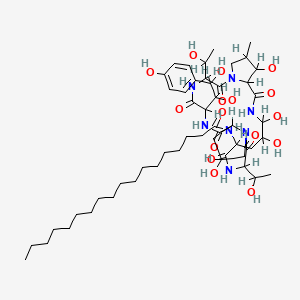
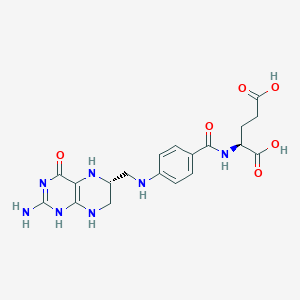
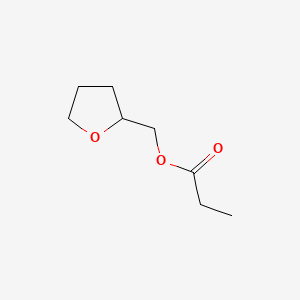


![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)

